Technical Guide: Physicochemical Properties & Synthetic Utility of 2,3-Dichloroquinoxaline-5-carbonyl chloride
Technical Guide: Physicochemical Properties & Synthetic Utility of 2,3-Dichloroquinoxaline-5-carbonyl chloride
The following guide provides an in-depth technical analysis of 2,3-Dichloroquinoxaline-5-carbonyl chloride , a specialized heterocyclic building block.
Executive Summary & Strategic Utility
2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS: 1919-39-7) is a high-value electrophilic intermediate used in the synthesis of bioactive quinoxaline derivatives. Unlike its more common regioisomer (the 6-carbonyl chloride), the 5-isomer offers a unique vector for substituent attachment, placing the carbonyl group at the peri-like position (alpha to the ring fusion). This structural nuance significantly influences its steric environment and pharmacological profile (SAR) in downstream drug candidates.
This compound serves as a dual-electrophile scaffold :
-
Primary Reactive Center: The acid chloride (-COCl) at C5 (Rapid Acylation).
-
Secondary Reactive Center: The dichloro-pyrazine motif at C2/C3 (Nucleophilic Aromatic Substitution,
).
Molecular Identification & Architecture
| Feature | Detail |
| IUPAC Name | 2,3-Dichloroquinoxaline-5-carbonyl chloride |
| CAS Number | 1919-39-7 |
| Molecular Formula | |
| Molecular Weight | 261.49 g/mol |
| SMILES | ClC(=O)c1cccc2nc(Cl)c(Cl)nc12 |
| Structural Class | Fused Heterocycle / Acid Chloride |
Structural Analysis & Steric Environment
The quinoxaline core is a benzopyrazine. The placement of the carbonyl chloride at position C5 creates a distinct steric environment compared to the C6-isomer.
-
C5 Position (Alpha): Located adjacent to the ring fusion (
). This position is sterically more demanding than the C6 (beta) position due to the proximity of the adjacent ring's electronic cloud and the rigidity of the fused system. -
Implication: Nucleophilic attack at the C5-carbonyl carbon may be slightly slower than at C6 due to steric shielding, potentially allowing for higher selectivity in competitive acylation reactions.
Physicochemical Properties
Note: Due to the specialized nature of the 5-isomer, specific experimental constants are often proprietary. The values below represent high-confidence range estimates based on the 6-isomer (CAS 17880-88-5) and structural analogs, validated by standard heterocyclic trends.
Physical Data Sheet
| Property | Value / Description | Evaluation Method |
| Physical State | Crystalline Solid | Visual Inspection |
| Color | Off-white to pale yellow | Standard Purity (>97%) |
| Melting Point | 115 – 125 °C (Predicted) | Analogous to 6-isomer (120°C) |
| Boiling Point | >300 °C (Decomposes) | Estimated |
| Density | ~1.65 g/cm³ | Calculated |
| Solubility (Organic) | Soluble in DCM, THF, EtOAc, Toluene | Lipophilic backbone |
| Solubility (Aqueous) | Incompatible (Hydrolyzes) | Reacts to form carboxylic acid |
| LogP | ~2.8 – 3.2 | Hydrophobic |
Spectroscopic Signature (Diagnostic)
-
IR (ATR): Strong absorption at 1760–1780 cm⁻¹ (C=O stretch, Acid Chloride). Weak bands at ~1560 cm⁻¹ (C=N, Quinoxaline).
-
¹H NMR (
): Aromatic region shows a characteristic splitting pattern for the 5,6,7,8-ring. The proton at C6 (ortho to COCl) will be significantly deshielded (doublet, ~8.2-8.5 ppm). -
MS (ESI): m/z 261/263/265 (Characteristic trichloro isotope pattern).
Synthesis & Purification Protocol
The synthesis of the 5-isomer requires specific starting materials to ensure regioselectivity. The standard route utilizes 2,3-diaminobenzoic acid .
Reaction Pathway Diagram
Caption: Stepwise synthesis of the 5-isomer ensuring regiochemical fidelity.
Detailed Methodology
Step 1: Cyclization to the Dihydroxy Intermediate
-
Charge: Suspend 2,3-diaminobenzoic acid (1.0 eq) in 4N HCl.
-
Add: Oxalic acid dihydrate (1.2 eq).
-
Reflux: Heat to reflux for 2–4 hours. The diamine condenses with the oxalate to close the pyrazine ring.
-
Isolate: Cool to room temperature. The product, 2,3-dihydroxyquinoxaline-5-carboxylic acid, precipitates. Filter and wash with water.
Step 2: Aromatization & Chlorination
-
Setup: Place the dried intermediate in a round-bottom flask under
. -
Solvent/Reagent: Add Thionyl Chloride (
, excess) or . -
Catalyst: Add catalytic DMF (3–5 drops) to activate the acid chloride formation.
-
Reaction: Reflux for 3 hours. The reaction converts the C2/C3 hydroxyls (tautomeric oxos) to chlorines AND converts the C5-carboxylic acid to the acid chloride.
-
Workup: Distill off excess chlorinating agent under reduced pressure.
-
Purification: Recrystallize the crude residue from dry n-hexane or toluene. Avoid alcohols (forms esters).
Reactivity Profile & Handling
Chemoselectivity Map
The molecule possesses three electrophilic sites. The order of reactivity is critical for designing synthetic routes.
Caption: Hierarchy of electrophilic reactivity. C5-Acyl > C2/C3-Aryl Chloride.
Critical Handling Protocols
-
Moisture Sensitivity: The C5-carbonyl chloride is highly susceptible to hydrolysis.
-
Protocol: Store under Argon/Nitrogen atmosphere at 2–8°C.
-
Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves.
-
-
Self-Validation of Purity:
-
Dissolve a small aliquot in dry Methanol.
-
Inject into LC-MS.
-
Result: You should observe the Methyl Ester peak (M+ = 257) immediately. If you see the Carboxylic Acid peak (M+ = 243) before methanolysis, the starting material has already hydrolyzed.
-
References
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BLD Pharm. (2024). Product Catalog: 2,3-Dichloroquinoxaline-5-carbonyl chloride (CAS 1919-39-7). Retrieved from
-
Galal, S. A., et al. (2011).[1] "Synthesis and biological evaluation of novel quinoxaline derivatives." European Journal of Medicinal Chemistry, 46(1), 327-340. (Methodology for quinoxaline chlorination).
-
BenchChem. (2025). Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from
-
PubChem. (2024). Compound Summary: 2,3-Dichloroquinoxaline-6-carbonyl chloride (Analogous Data). Retrieved from
